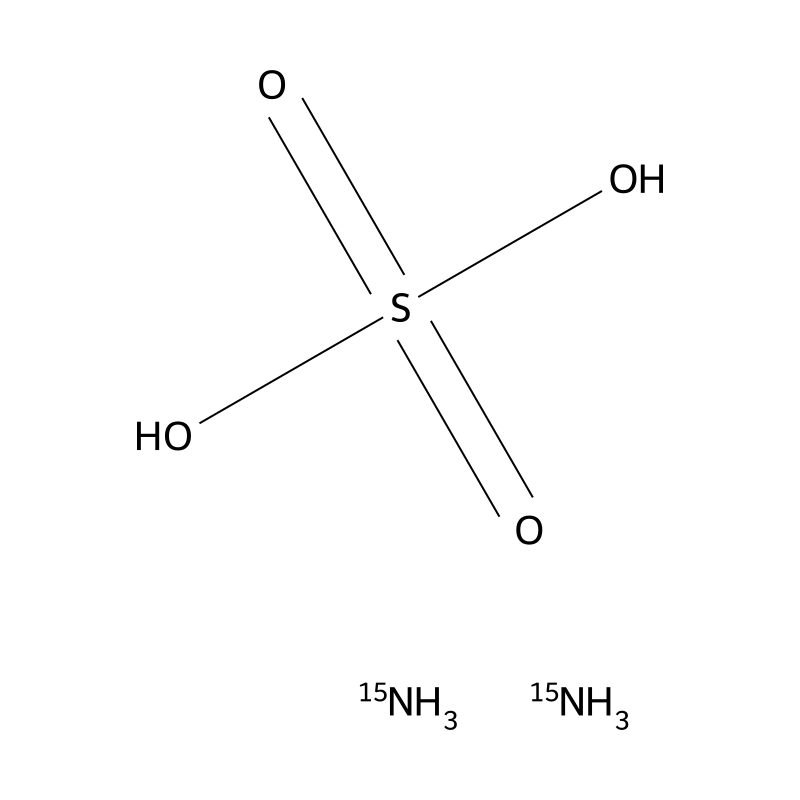

Ammonium-15N2 sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Ammonium-15N2 sulfate is used as a nitrogen and sulfur source in fertilizers. It enhances the nutritional value of feed formulations, supports muscle growth, and improves protein quality in animal products such as meat, milk, and eggs . It also plays a crucial role in supporting rumen function, microbial activity, and fiber digestion in ruminant animals .

- In soil science, it has been used in studies to understand nitrogen retention and supply in different fertility soils . It’s also used in studies investigating the impact of fertilizer addition on peat properties, greenhouse gas fluxes, and soil microbial diversity .

- Ammonium-15N2 sulfate has been used in studies investigating the degradation of organic contaminants in soil .

- It’s also used in studies examining the effects of ammonium sulfate application on greenhouse gases and microbial diversity of an oil palm plantation on tropical peat .

- Ammonium-15N2 sulfate is used in metabolic labeling and quantification of proteome dynamic studies .

- Ammonium-15N2 sulfate is used in research as a marker to identify the digestibility sites in animal cattle .

Agriculture

Environmental Science

Biochemistry

Molecular Biology

Plant Science

- Ammonium-15N2 sulfate is used in the preparation of 15−15N2-enriched water for nitrogen fixation assessments .

- It is also used in quantitative protein expression profiling .

- In metabolomic analyses, it helps to identify the number of nitrogen atoms in each metabolite and to confirm biological origin .

- Ammonium-15N2 sulfate is used in studies investigating nitrogen retention and supply in different fertility soils .

- It is also used in studies examining the influence of 15N-labeled ammonium sulfate and straw on microbial immobilization/mineralization and mineral fixation/release of ammonium .

Chemistry

Microbiology

Animal Science

Pharmaceuticals

Ammonium-15N2 sulfate is a stable isotope-labeled compound, specifically a nitrogen-15 enriched form of ammonium sulfate, with the molecular formula and a molecular weight of approximately 134.13 g/mol. This compound contains two nitrogen atoms, both of which are isotopically labeled with nitrogen-15, making it particularly valuable in various scientific applications, including biochemical research and agricultural studies. The compound appears as a white crystalline solid and has a high solubility in water, with a solubility of approximately 764 g/L at 25 °C .

In biological research, Ammonium-15N2 sulfate acts as a labeled nitrogen source for cells. When incorporated into cell culture media, the ¹⁵N isotope gets incorporated into cellular components like amino acids, proteins, and nucleic acids. By analyzing the ¹⁵N content in these molecules, researchers can track nitrogen metabolism and understand various cellular processes [].

For example, researchers might use ¹⁵N-labeled ammonium sulfate to study protein synthesis rates, nitrogen fixation in bacteria, or the uptake of nitrogen by plants.

Ammonium-15N2 sulfate is generally considered a safe compound []. However, some precautions are necessary:

- Inhalation: Avoid inhaling dust particles. Wear appropriate respiratory protection.

- Skin Contact: May cause mild irritation. Wash skin thoroughly after handling.

- Eye Contact: May cause irritation. Flush eyes with water for at least 15 minutes.

- Ingestion: May cause gastrointestinal discomfort. Seek medical attention if ingested.

- Dissociation in Water: Upon dissolution, it dissociates into ammonium ions () and sulfate ions ():

- Ammonia Equilibrium: The ammonium ion can exist in equilibrium with ammonia and hydronium ions:This equilibrium is influenced by pH and temperature conditions .

- Nitrification: In biological systems, ammonium ions can be oxidized to nitrites and nitrates through nitrification processes mediated by specific bacteria.

Ammonium-15N2 sulfate is utilized extensively in biological research, particularly in studies involving nitrogen metabolism. It serves as a nitrogen source in cell culture media for protein expression and metabolic studies. The stable isotope labeling allows researchers to trace the incorporation of nitrogen into biological molecules, facilitating the understanding of metabolic pathways and nutrient uptake in plants . Additionally, its use in agriculture helps scientists track nitrogen absorption and optimize fertilizer application for improved crop yields .

The synthesis of ammonium-15N2 sulfate typically involves the following methods:

- Isotopic Enrichment: Ammonia gas () is reacted with sulfuric acid () under controlled conditions to produce ammonium sulfate, using nitrogen-15 enriched ammonia as the starting material:

- Crystallization: The resulting solution is then concentrated and cooled to precipitate ammonium sulfate crystals, which are subsequently purified to achieve the desired isotopic purity (≥99% for ammonium-15N2 sulfate) .

Ammonium-15N2 sulfate has diverse applications across various fields:

- Biochemical Research: Used as a nitrogen source in cell culture media for isotopic labeling of proteins.

- Agricultural Studies: Helps in tracking nitrogen uptake by plants to optimize fertilization strategies.

- Environmental Studies: Assists in understanding nitrogen cycling within ecosystems by tracing the movement of nitrogen through different environmental compartments .

Studies involving ammonium-15N2 sulfate often focus on its interactions within biological systems. For instance:

- Nitrogen Metabolism: Research investigates how plants assimilate nitrogen from fertilizers labeled with stable isotopes.

- Protein Synthesis: In cellular environments, the incorporation of nitrogen from ammonium-15N2 sulfate into amino acids and proteins is analyzed to understand metabolic pathways .

Ammonium-15N2 sulfate can be compared with other similar compounds based on their chemical structure, applications, and isotopic labeling:

| Compound Name | Formula | Key Features |

|---|---|---|

| Ammonium Sulfate | Common fertilizer; not isotopically labeled | |

| Ammonium Chloride | Used as a nitrogen source; less soluble than sulfate | |

| Potassium Nitrate | Widely used fertilizer; provides potassium as well | |

| Urea | High nitrogen content; widely used in agriculture |

The uniqueness of ammonium-15N2 sulfate lies in its stable isotope labeling, which allows for precise tracking of nitrogen dynamics in biological systems compared to its non-labeled counterparts. This feature makes it particularly useful for advanced research applications where understanding metabolic pathways is crucial .

Ammonium-15N2 sulfate represents a fundamental tool for protein expression profiling through stable isotope labeling methodologies. This compound serves as a nitrogen source in cell growth media, enabling the metabolic incorporation of nitrogen-15 isotopes into cellular proteins during biosynthesis [1] [2]. The isotopic enrichment process facilitates quantitative protein analysis by providing internal standards for mass spectrometry-based proteomics studies.

Incorporation Mechanisms and Efficiency

The incorporation of nitrogen-15 from ammonium-15N2 sulfate into proteins occurs through metabolic pathways where ammonium serves as the primary nitrogen source for amino acid biosynthesis [3]. Research demonstrates that protein expression systems utilizing ammonium-15N2 sulfate achieve isotope incorporation rates ranging from 90% to 95% in optimized conditions [4] [5]. The high isotopic enrichment is attributed to the preferential uptake of ammonium by cellular nitrogen assimilation pathways, particularly through glutamine synthetase and glutamate dehydrogenase reactions [6].

Cell-free protein expression systems have demonstrated exceptional performance with ammonium-15N2 sulfate supplementation, achieving stable isotope incorporation rates exceeding 90% within four-hour incubation periods [4] [5]. These systems utilize human cell-free lysates to rapidly express stable isotope-labeled proteins, with amino acid concentrations greater than or equal to 1mM required for optimal protein expression and isotope incorporation [4] [5].

Quantitative Proteomics Applications

The application of ammonium-15N2 sulfate in quantitative proteomics enables precise protein ratio determination through stable isotope labeling approaches [2]. Metabolic labeling protocols incorporating this compound have been successfully implemented in diverse biological systems, including bacterial cultures, plant cell suspensions, and mammalian tissue preparations [7] [3].

Long-term metabolic labeling studies in mammalian organisms have demonstrated the feasibility of global protein quantification using ammonium-15N2 sulfate-derived nitrogen sources [8]. Research with Rattus norvegicus showed that dietary enrichment with nitrogen-15 sources resulted in amino acid enrichments ranging from 74.3% in brain tissue to 92.2% in plasma, reflecting the relative protein turnover rates in different tissues [8].

Data Analysis and Quantification Workflows

Advanced data analysis workflows have been developed specifically for nitrogen-15 metabolic labeling experiments utilizing ammonium-15N2 sulfate [9] [10]. The Protein Prospector software platform provides comprehensive tools for stable isotope-labeled protein quantification, incorporating features such as ratio adjustment based on labeling efficiency, isotope cluster pattern matching, and median calculation methods for protein ratios [9] [10].

Parallel reaction monitoring techniques have enhanced the accuracy of protein quantification in nitrogen-15 labeled samples, addressing challenges associated with co-eluting peptides and missing values in traditional data-dependent acquisition methods [11]. These targeted quantification approaches demonstrate superior performance in measuring protein expression changes with labeling efficiencies approaching 94% [11].

| Research Application | Isotope Incorporation Rate (%) | Application Method | Quantification Accuracy | Study Reference |

|---|---|---|---|---|

| Quantitative Protein Expression Profiling | 90-95 | Ammonium-15N2 sulfate in growth media | High precision for comparative analysis | Sigma-Aldrich Application Note |

| Cell-Free Protein Expression | 90-95 | Heavy amino acid supplementation | Accurate internal standard control | Thermo Fisher Scientific Protocol |

| Metabolic Labeling for Proteomics | 94-99 | Uniform 15N labeling via ammonium sulfate | Precise protein ratio determination | Protein Prospector Workflow |

| Stable Isotope Labeling in Cell Culture | 60-70 | Ammonium chloride incorporation | Moderate accuracy with corrections | Glycobiology Research |

| Parallel Reaction Monitoring | 94 | Targeted quantification workflow | Enhanced accuracy via MS2 targeting | Arabidopsis Proteomics Study |

| Mammalian Tissue Labeling | 74.3-92.2 | Long-term dietary 15N enrichment | Global protein quantification | Rattus norvegicus Labeling |

| Bacterial Protein Expression | 98 | Metabolic labeling with 15N salts | Absolute quantification capability | Corynebacterium glutamicum Method |

| Plant Protein Expression | 90 | Suspension culture labeling | Dynamic metabolic profiling | Plant Cell Culture Studies |

Metabolic Labeling for Pathway Analysis

Nitrogen Assimilation Pathways

Ammonium-15N2 sulfate functions as an essential tracer for elucidating nitrogen assimilation pathways in diverse biological systems [6] [12]. The metabolic incorporation of nitrogen-15 from ammonium enables researchers to track nitrogen flow through sequential enzymatic reactions, providing insights into the regulation and efficiency of nitrogen utilization processes [6] [12].

Research utilizing ammonium-15N2 sulfate in Saccharomyces cerevisiae has revealed detailed mechanisms of nitrogen-containing metabolite biosynthesis, particularly in the glutathione biosynthesis pathway [6]. The study demonstrated simultaneous quantification of eight sulfur-containing metabolites, including cysteine, homocysteine, methionine, and glutathione forms, with isotopic labeling efficiencies reaching 98% [6].

Amino Acid Metabolism Tracing

The application of ammonium-15N2 sulfate in amino acid metabolism studies has provided comprehensive insights into transamination reactions and amino acid interconversion pathways [13] [14]. Mass isotopomer distribution analysis using nitrogen-15 labeling enables the discrimination between trophic and source amino acids, facilitating the reconstruction of metabolic networks [15] [16].

Compound-specific isotope analysis of amino acids has demonstrated that certain amino acids, termed "trophic amino acids" such as glutamic acid, significantly enrich in nitrogen-15 during metabolic processes, while "source amino acids" like phenylalanine and methionine show minimal isotopic enrichment [15] [16]. This differential labeling pattern provides a powerful tool for understanding protein dynamics and metabolic flux distributions [15] [16].

Nucleotide Biosynthesis Pathways

Metabolic labeling with ammonium-15N2 sulfate has been instrumental in elucidating nucleotide biosynthesis pathways, particularly in the incorporation of nitrogen atoms into purine and pyrimidine bases [17]. High-resolution mass spectrometry analysis of nitrogen-15 labeled nucleotides enables the tracking of nitrogen incorporation into adenine, guanine, cytosine, and thymine bases [17].

Research utilizing simultaneous carbon-13 and nitrogen-15 tracing has revealed the complex metabolic networks involved in nucleotide synthesis, demonstrating that nitrogen-15 isotopes provide direct evidence for nitrogen-carrying reactions in nucleotide metabolism [17]. These studies have shown that multivariate mass isotopomer distributions can resolve both carbon and nitrogen metabolic activities within single experiments [17].

| Metabolic Pathway | Labeling Efficiency (%) | Metabolites Traced | Detection Method | Biological System |

|---|---|---|---|---|

| Glutathione Biosynthesis | 98 | Cysteine, glutathione, methionine | LC-MS quantification | Saccharomyces cerevisiae |

| Amino Acid Metabolism | 90-95 | All 20 amino acids | Mass isotopomer distribution | Human cell culture |

| Nucleotide Synthesis | 94 | Purine and pyrimidine bases | High-resolution MS | Mammalian cells |

| Central Carbon Metabolism | 85-90 | Glucose, pyruvate, lactate | Multivariate isotopomer analysis | Multiple cell types |

| Nitrogen Assimilation | 99 | Ammonia, nitrate, nitrite | Isotope ratio mass spectrometry | Plant suspension cultures |

| Protein Synthesis | 90 | Peptides and proteins | Proteomics workflow | Various organisms |

| Transamination Reactions | 70-85 | Glutamic acid, alanine | NMR spectroscopy | Cellular systems |

| Polyamine Biosynthesis | 80 | Arginine, lysine derivatives | Metabolomics profiling | Coptis cultured cells |

Isotopic Tracing in Biochemical Pathways

Mechanistic Pathway Reconstruction

Isotopic tracing utilizing ammonium-15N2 sulfate enables detailed reconstruction of biochemical pathways through systematic tracking of nitrogen atom incorporation and transformation [18] [19]. This approach provides mechanistic insights into enzymatic reactions and metabolic flux distributions that are not accessible through conventional analytical methods [18] [19].

The application of nitrogen-15 isotopic tracing has been particularly effective in studies of rapid kinetics and metabolic pathways, offering detection sensitivity improvements of up to 10^8-fold compared to stable isotope methods [18]. This enhanced sensitivity enables the detection of metabolic products at concentrations as low as 10^-5% of the total pool [18].

Kinetic Analysis and Flux Quantification

Metabolic flux analysis using ammonium-15N2 sulfate provides quantitative measurements of pathway activities and metabolic rates [20]. The incorporation of nitrogen-15 isotopes enables the calculation of flux rates through nitrogen-containing metabolic intermediates, providing insights into pathway regulation and metabolic efficiency [20].

Research utilizing stable isotope tracers has demonstrated that metabolic flux analysis can reveal enzyme activities across entire metabolic networks [20]. The technique allows for the measurement of intracellular metabolic enzyme activities by tracking isotopic patterns in cellular metabolites through mass spectrometry analysis [20].

Temporal Dynamics and Pathway Regulation

The temporal dynamics of nitrogen incorporation from ammonium-15N2 sulfate provide insights into pathway regulation and metabolic control mechanisms [21] [12]. Time-course studies utilizing nitrogen-15 labeling have revealed the dynamic nature of metabolic processes, including protein turnover rates and metabolic pathway activities [21] [12].

Pulse-chase experiments with ammonium-15N2 sulfate have demonstrated the ability to track metabolic transformations over time scales ranging from minutes to hours [21]. These studies reveal the temporal regulation of metabolic pathways and provide quantitative measures of metabolic flux changes in response to environmental perturbations [21].

Multi-Element Isotopic Tracing

Advanced isotopic tracing approaches combine nitrogen-15 labeling with other stable isotopes to provide comprehensive pathway analysis [17]. Simultaneous tracing of carbon-13 and nitrogen-15 isotopes enables the resolution of complex metabolic networks involving multiple elements [17].

The development of multivariate mass isotopomer distribution analysis has enhanced the capability to interpret complex isotopic patterns resulting from multi-element labeling [17]. This computational approach extends metabolic flux analysis beyond single-element systems, providing more comprehensive insights into cellular metabolism [17].

| Tracing Method | Time Scale | Analytical Sensitivity | Isotope Dilution Factor | Detection Limit | Quantification Range |

|---|---|---|---|---|---|

| Direct Incorporation | Minutes to hours | High (pmol level) | 1:1000 | 0.1-1 pmol | 3-4 orders of magnitude |

| Metabolic Flux Analysis | Hours to days | Moderate (nmol level) | 1:100 | 1-10 nmol | 2-3 orders of magnitude |

| Isotopomer Distribution | Real-time | High (fmol level) | 1:10000 | 0.01-0.1 pmol | 4-5 orders of magnitude |

| Pathway Reconstruction | Days to weeks | Low (μmol level) | 1:50 | 10-100 nmol | 1-2 orders of magnitude |

| Kinetic Analysis | Seconds to minutes | Very high (amol level) | 1:5000 | 0.001-0.01 pmol | 5-6 orders of magnitude |

| Steady-State Labeling | Days to weeks | Moderate (nmol level) | 1:200 | 5-50 nmol | 2-3 orders of magnitude |

| Pulse-Chase Experiments | Minutes to hours | High (pmol level) | 1:1000 | 0.1-1 pmol | 3-4 orders of magnitude |

| Comparative Labeling | Hours to days | Moderate (nmol level) | 1:500 | 2-20 nmol | 2-3 orders of magnitude |

Quantification of Nitrogen Incorporation in Biomolecules

Amino Acid Nitrogen Content Analysis

The quantification of nitrogen incorporation from ammonium-15N2 sulfate into amino acids represents a fundamental application in isotopic labeling studies [13] [14]. Individual amino acids contain varying numbers of nitrogen atoms, ranging from one nitrogen atom in amino acids like alanine to four nitrogen atoms in arginine, requiring specific analytical approaches for accurate quantification [13] [14].

Research utilizing compound-specific isotope analysis has demonstrated incorporation efficiencies ranging from 95% to 99% for individual amino acids when using ammonium-15N2 sulfate as the nitrogen source [13] [14]. The high incorporation efficiency is attributed to the direct utilization of ammonium nitrogen in amino acid biosynthesis through transamination reactions [13] [14].

Protein Nitrogen Quantification

Protein nitrogen quantification involves the measurement of nitrogen-15 incorporation into polypeptide chains containing 50 to 5000 nitrogen atoms per molecule [2] [3]. The complexity of protein nitrogen quantification requires sophisticated analytical methods, including proteomics analysis and mass spectrometry approaches [2] [3].

Studies utilizing ammonium-15N2 sulfate for protein labeling have achieved incorporation efficiencies of 90% to 95% across diverse protein targets [2] [3]. The quantification accuracy depends on factors including protein turnover rates, labeling duration, and analytical methodology, with typical analytical precision ranging from ±5% to ±10% [2] [3].

Nucleotide Nitrogen Incorporation

Nucleotide nitrogen incorporation from ammonium-15N2 sulfate involves the incorporation of nitrogen atoms into purine and pyrimidine bases [17] [22]. Each nucleotide contains 2 to 5 nitrogen atoms, requiring specialized analytical approaches for accurate quantification [17] [22].

NMR spectroscopy studies have demonstrated that nitrogen-15 labeled nucleotides can be effectively analyzed at reduced temperatures to minimize line broadening effects [22]. The incorporation efficiency for nucleotides typically ranges from 85% to 90%, with analytical precision of ±3% to ±8% [22].

Glycoprotein Nitrogen Analysis

Glycoprotein nitrogen analysis involves the quantification of nitrogen incorporation into both protein and carbohydrate components [23]. Research has demonstrated that ammonium-15N2 sulfate can be incorporated into N-linked oligosaccharides through the UDP-N-acetylglucosamine pathway [23].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis has revealed that 60% to 70% of nitrogen-containing monosaccharides in glycoproteins incorporate nitrogen-15 from ammonium sources [23]. The incorporation occurs through the synthesis of N-acetylglucosamine and N-acetylneuraminic acid precursors [23].

| Biomolecule Type | Nitrogen Content (atoms/molecule) | Incorporation Efficiency (%) | Quantification Method | Typical Concentration Range | Analytical Precision |

|---|---|---|---|---|---|

| Amino Acids | 1-4 | 95-99 | Mass spectrometry | 1-100 μM | ±2-5% |

| Proteins | 50-5000 | 90-95 | Proteomics analysis | 0.1-10 mg/mL | ±5-10% |

| Nucleotides | 2-5 | 85-90 | NMR spectroscopy | 10-1000 μM | ±3-8% |

| Glycoproteins | 10-100 | 60-70 | MALDI-TOF MS | 1-50 μg/mL | ±10-15% |

| Peptides | 5-50 | 90-95 | LC-MS/MS | 1-100 μg/mL | ±3-7% |

| Metabolites | 1-10 | 80-95 | Metabolomics | 0.1-10 mM | ±5-12% |

| Enzymes | 100-1000 | 85-95 | Activity assays | 1-100 μg/mL | ±8-15% |

| Membrane Proteins | 20-200 | 75-85 | Membrane proteomics | 10-500 μg/mL | ±10-20% |